4-methyl-N-(naphthalen-2-yl)bicyclo[2.2.2]octane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-(naphthalen-2-yl)bicyclo[222]octane-1-carboxamide is an organic compound that features a bicyclic structure
Vorbereitungsmethoden
The synthesis of 4-methyl-N-(naphthalen-2-yl)bicyclo[2.2.2]octane-1-carboxamide can be achieved through several routes. One common method involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This process utilizes an organic base to mediate the reaction, resulting in good to excellent yields with high enantioselectivity . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the operational simplicity and efficiency required for mass production.
Analyse Chemischer Reaktionen
4-methyl-N-(naphthalen-2-yl)bicyclo[2.2.2]octane-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications In chemistry, it serves as a building block for synthesizing more complex molecules In biology, it can be used to study the interactions between small molecules and biological targetsAdditionally, its use in industry includes the development of new materials and catalysts .
Wirkmechanismus
The mechanism of action of 4-methyl-N-(naphthalen-2-yl)bicyclo[2.2.2]octane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
4-methyl-N-(naphthalen-2-yl)bicyclo[2.2.2]octane-1-carboxamide can be compared with other bicyclic compounds such as bicyclo[2.2.2]octane and bicyclo[2.2.1]heptane. While these compounds share a similar bicyclic framework, the presence of the naphthyl group and the carboxamide functionality in this compound makes it unique.
Eigenschaften
Molekularformel |
C20H23NO |
---|---|
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
4-methyl-N-naphthalen-2-ylbicyclo[2.2.2]octane-1-carboxamide |
InChI |
InChI=1S/C20H23NO/c1-19-8-11-20(12-9-19,13-10-19)18(22)21-17-7-6-15-4-2-3-5-16(15)14-17/h2-7,14H,8-13H2,1H3,(H,21,22) |
InChI-Schlüssel |
GCGXWFNJXDGTMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC(CC1)(CC2)C(=O)NC3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.